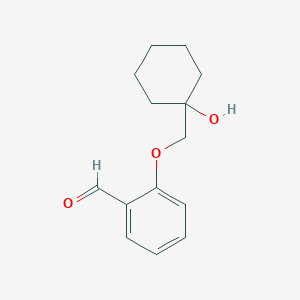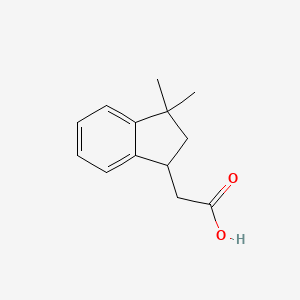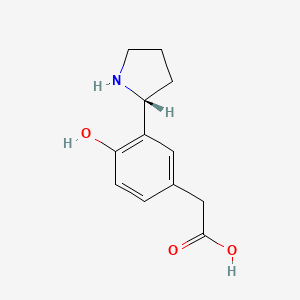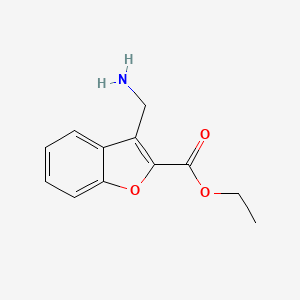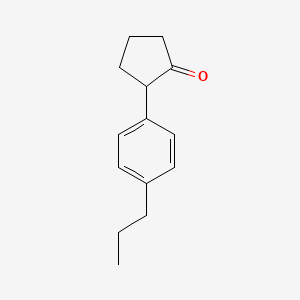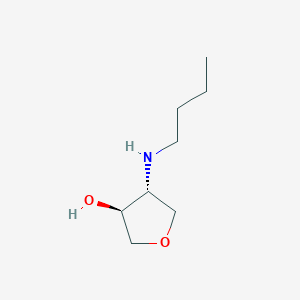![molecular formula C11H9IN2O B13324902 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13324902.png)
1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one is a synthetic organic compound featuring a pyrazole ring substituted with an iodine atom and a phenyl ring attached to an ethanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent, such as N-iodosuccinimide (NIS), in the presence of a suitable solvent like acetonitrile.
Coupling with Phenyl Ethanone: The iodinated pyrazole is coupled with a phenyl ethanone derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.
化学反应分析
Types of Reactions
1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethanoic acid.
Reduction: 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of iodine-substituted pyrazoles on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as pharmaceutical agents. The presence of the iodine atom may enhance the compound’s biological activity and selectivity towards specific molecular targets.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
作用机制
The mechanism of action of 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in binding to specific sites on proteins or nucleic acids, influencing the compound’s overall biological effect.
相似化合物的比较
Similar Compounds
1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one: Similar structure but with a bromine atom instead of iodine.
1-[3-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one: Similar structure but with a chlorine atom instead of iodine.
1-[3-(4-Fluoro-1H-pyrazol-1-YL)phenyl]ethan-1-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. Iodine is larger and more polarizable than other halogens, potentially leading to stronger interactions with biological targets and different reactivity patterns in chemical reactions.
This compound’s unique properties make it a valuable subject of study in various scientific fields, offering potential for the development of new materials, pharmaceuticals, and industrial applications.
属性
分子式 |
C11H9IN2O |
|---|---|
分子量 |
312.11 g/mol |
IUPAC 名称 |
1-[3-(4-iodopyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H9IN2O/c1-8(15)9-3-2-4-11(5-9)14-7-10(12)6-13-14/h2-7H,1H3 |
InChI 键 |
OYSGJVLBVFEIKW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC=C1)N2C=C(C=N2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


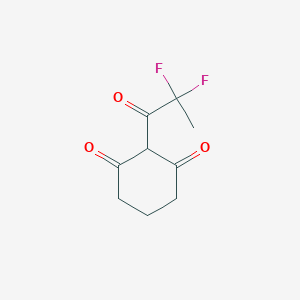
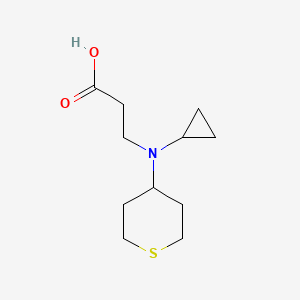
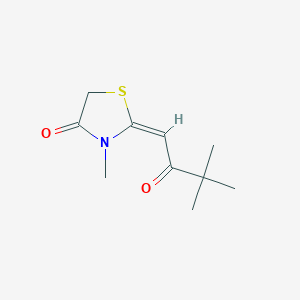
![6-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13324836.png)
